molecular formula C15H9ClFN3OS B2682872 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 312524-58-6

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2682872
CAS RN: 312524-58-6
M. Wt: 333.77
InChI Key: LVQRYKORROQUMP-UHFFFAOYSA-N
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Description

“4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C15H9ClFN3O2 and a molecular weight of 317.7 . It is a white to beige powder that is soluble in DMSO when warmed .


Physical And Chemical Properties Analysis

“4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a white to beige powder . It is soluble in DMSO when warmed . Its molecular formula is C15H9ClFN3O2 and it has a molecular weight of 317.7 .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research has shown that fluorine-containing thiadiazolotriazinones, which share a structural similarity to 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, possess promising antibacterial activities. The study by Holla, Bhat, and Shetty (2003) synthesized new molecules containing fluorine and thiadiazole components, demonstrating significant antibacterial potency at low concentrations (Holla, Bhat, & Shetty, 2003). Similarly, compounds with the thiadiazole moiety have been investigated for antimicrobial efficacy, with certain derivatives showing enhanced activity against pathogenic strains, suggesting their potential as antimicrobial agents (Bikobo et al., 2017).

Anticancer and Antiproliferative Effects

The structural framework of 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been utilized in the synthesis of derivatives with notable anticancer activities. Compounds derived from this framework have been tested against various cancer cell lines, showing potential as anticancer agents. For instance, Ghorab et al. (2015) reported on sulfonamide derivatives displaying potent cytotoxic activity against breast and colon cancer cell lines, highlighting the therapeutic potential of these molecules (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015). Additionally, Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives, demonstrating selective antitumor activity, especially against rat brain tumor cells (C6), suggesting the effectiveness of these compounds in targeting specific cancer types (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Photophysical Properties and Applications

The incorporation of the 1,3,4-thiadiazole moiety into compounds like 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for its photophysical properties. Zhang et al. (2017) synthesized benzamide derivatives containing thiadiazoles and investigated their fluorescence characteristics. These compounds exhibited significant photophysical properties such as large Stokes shift and solid-state fluorescence, making them suitable for applications in materials science and as fluorescence markers (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).

Insecticidal and Nematocidal Activities

Furthermore, derivatives of 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide have been evaluated for insecticidal and nematocidal activities. Compounds synthesized from this core structure have demonstrated efficacy against pests such as the cotton leaf worm, indicating their potential use in agricultural applications to control pest populations (Mohamed et al., 2020).

Safety and Hazards

The safety data sheet for “4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” indicates that it has a GHS07 safety rating . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRYKORROQUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

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